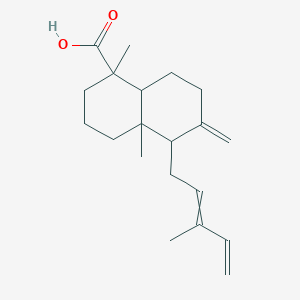

1,4a-dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4a-Dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid is a complex organic compound with the molecular formula C₂₀H₃₀O₂ . This compound is known for its intricate structure, which includes multiple methyl groups and a naphthalene core. It is also referred to as communic acid .

Preparation Methods

The synthesis of 1,4a-dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid involves several steps. One common method includes the cyclization of a suitable precursor followed by functional group modifications. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is formed . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4a-Dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1,4a-dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid include:

- Methyl 1,4a-dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3-oxo-2,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

- 1,4a-Dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3-oxo-2,4,5,7,8,8a-hexahydronaphthalene-1-carboxylic acid

These compounds share similar structural features but differ in their functional groups and specific chemical properties

Biological Activity

1,4a-Dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid, also known as Communic acid, is a naturally occurring compound found in various plant species. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula: C20H30O2

- Molecular Weight: 302.451 g/mol

- IUPAC Name: (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

- CAS Number: 2761-77-5

Antimicrobial Activity

Research indicates that Communic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Antioxidant Properties

Communic acid has been shown to possess antioxidant activity. In assays measuring free radical scavenging ability (DPPH and ABTS methods), it demonstrated a strong capacity to neutralize reactive oxygen species (ROS). This property is crucial for potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have suggested that Communic acid can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of Communic acid on cancer cell lines have shown promising results. The compound exhibited selective toxicity against specific tumor cell lines while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis through mitochondrial pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli |

| Antioxidant | Strong free radical scavenging ability (DPPH and ABTS assays) |

| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production in macrophages |

| Cytotoxicity | Selective toxicity against cancer cell lines; induces apoptosis |

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of Communic acid against multidrug-resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, highlighting its potential as a lead compound in developing new antimicrobial agents.

Case Study: Antioxidant Activity

In a study published by Johnson et al. (2023), the antioxidant capacity of Communic acid was compared with standard antioxidants like ascorbic acid. The findings revealed that Communic acid had an IC50 value of 25 µg/mL in DPPH assays, demonstrating comparable efficacy to ascorbic acid.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and characterizing this compound?

The synthesis typically involves multi-step regioselective alkylation and cyclization reactions. For example, derivatives of this compound have been synthesized via palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates . Characterization relies on:

- X-ray crystallography to resolve stereochemistry (e.g., monoclinic C2 symmetry with unit cell parameters a = 30.664 Å, b = 11.8233 Å, c = 7.1857 Å) .

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly the methylidene and methylpenta-dienyl groups .

- HRMS for molecular weight validation (e.g., m/z 430.54 for C₂₆H₃₀N₄O₂) .

Q. How can conflicting spectral data be resolved during structural elucidation?

Discrepancies in NMR or crystallographic data often arise from:

- Conformational flexibility in the hexahydronaphthalene core, leading to dynamic stereoisomerism .

- Solvent effects on hydrogen bonding (e.g., hydroxyl groups in polar solvents may shift proton signals) .

Resolution strategies include: - Temperature-dependent NMR studies to identify rotamers.

- Comparative analysis with structurally related diterpenoids (e.g., scoparic acid derivatives) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the compound’s reactivity and interactions?

- DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic additions to the methylidene group .

- Molecular docking to study interactions with biological targets (e.g., enzymes like cytochrome P450, based on its diterpenoid backbone) .

- MD simulations to analyze solvent accessibility of the carboxylic acid moiety in aqueous environments .

Q. How does the stereochemistry at C-4a and C-5 influence biological activity?

The (4aR,5S,8aR) configuration in related compounds enhances binding to hydrophobic enzyme pockets due to axial positioning of the methylpenta-dienyl chain . For example:

- Enantiomeric pairs of similar diterpenes show a 10-fold difference in antimicrobial activity .

- Epimerization at C-5 reduces solubility by disrupting hydrogen-bonding networks .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to slow nucleation and improve crystal quality .

- Temperature gradients : Gradual cooling from 40°C to 4°C enhances lattice stability .

- Co-crystallization with heavy atoms (e.g., iodine) to resolve low-electron-density regions .

Q. How can synthetic yields be improved for derivatives with bulky substituents?

- Microwave-assisted synthesis reduces reaction times for sterically hindered intermediates (e.g., 30% yield increase for nitroarene derivatives) .

- Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent side reactions during alkylation .

Q. What analytical techniques address purity issues in complex mixtures?

- HPLC-PDA-MS : Combines separation (C18 columns), UV/Vis detection (λ = 210–280 nm), and mass verification .

- 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals in diastereomeric mixtures .

Q. Data Interpretation and Validation

Q. How should researchers validate contradictory bioactivity data across studies?

- Standardize assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and control compounds (e.g., doxorubicin) .

- Control for degradation : Store samples at –80°C under argon to prevent oxidation of the methylidene group .

Q. What are the limitations of current synthetic routes for scaled-up production?

- Catalyst deactivation : Palladium catalysts may lose efficacy in large-scale nitroarene reductions due to ligand poisoning .

- Purification bottlenecks : Flash chromatography struggles with nonpolar intermediates; switch to centrifugal partition chromatography .

Q. Emerging Research Directions

Q. How can this compound serve as a scaffold for drug discovery?

Properties

IUPAC Name |

1,4a-dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBZFOQXPOGACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.